7-(4-hydroxyphenyl)hepta-2,4,6-trienal
Description
7-(4-Hydroxyphenyl)hepta-2,4,6-trienal is a polyunsaturated aldehyde featuring a conjugated hepta-2,4,6-trienal backbone substituted with a 4-hydroxyphenyl group at position 6. Its structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The aldehyde group at position 1 and the hydroxyl group on the aromatic ring contribute to its reactivity and solubility profile.
Properties
CAS No. |
69963-42-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(4-hydroxyphenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-1-2-4-6-12-7-9-13(15)10-8-12/h1-11,15H/b2-1+,5-3+,6-4+ |
InChI Key |
ZVJPTMYLOXLINF-CRQXNEITSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=C/C=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=CC=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Aldol Addition
A hypothetical three-step aldol condensation might proceed as follows:
-
First Aldol Step : Reaction of 4-hydroxybenzaldehyde with propenal (acrolein) under basic conditions (e.g., NaOH/ethanol) to form a β-hydroxy ketone intermediate.
-
Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) to generate a conjugated dienal.
-
Second Aldol Step : Further condensation with another equivalent of propenal to extend conjugation.
Example Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Yield (Hypothetical) |
|---|---|---|---|
| 1 | NaOH, ethanol | 25°C | 60–70% |
| 2 | H₂SO₄, Δ | 80°C | 85–90% |
| 3 | KOH, THF | 0°C → 25°C | 50–55% |
This approach mirrors methods used for synthesizing polyenals in fragrances and natural products.
Wittig Reaction for Conjugated System Assembly
The Wittig reaction offers precise control over double-bond geometry, making it ideal for constructing the (2E,4E,6E)-configuration of the trienal.
Phosphorus Ylide Synthesis
A trienyl ylide could be generated from a phosphonium salt precursor (e.g., (E,E,E)-hepta-2,4,6-trienyltriphenylphosphonium bromide) using a strong base (e.g., NaH).
Coupling with 4-Hydroxybenzaldehyde
Reacting the ylide with 4-hydroxybenzaldehyde in anhydrous THF or DMF would yield the target compound.
Hypothetical Reaction Scheme :
Key Parameters :
-
Solvent: THF, –20°C to 0°C
-
Base: NaH or LDA
Cross-Coupling Reactions
Transition-metal-catalyzed couplings, such as Heck or Suzuki reactions, could assemble the trienal system.
Heck Coupling Approach
A Heck reaction between 4-hydroxybenzaldehyde-derived vinyl halide and a dienyl stannane or boronic acid might extend conjugation.
Example Reaction :
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF, 80°C
Natural Product Extraction and Modification
While synthetic routes dominate, extraction from plant sources (e.g., Vitis vinifera) followed by chemical modification offers an alternative.
Isolation from Polygonum cuspidatum
-
Extraction : Soxhlet extraction with ethanol or methanol.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Oxidation : Enzymatic or chemical oxidation of resveratrol analogs to introduce the aldehyde group.
Challenges :
Acid-Catalyzed Cyclization and Dehydration
Inspired by coumarin syntheses, perchloric acid-catalyzed cyclization of β-keto esters with phenolic compounds could be adapted.
Hypothetical Procedure :
-
React 4-hydroxybenzaldehyde with hepta-2,4,6-trienoic acid ethyl ester in HClO₄.
-
Stir at room temperature until TLC confirms completion.
-
Quench with ice-water, filter, and recrystallize.
Expected Outcome :
-
Formation of the trienal via keto-enol tautomerization and dehydration.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxyphenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
7-(4-hydroxyphenyl)hepta-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-(4-hydroxyphenyl)hepta-2,4,6-trienal involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Diarylheptanoids with Ketone vs. Aldehyde Functional Groups
- 1,7-Bis(4-hydroxyphenyl)-2,4,6-heptatrienone (Compound 52, ): Structural Difference: Replaces the aldehyde group with a ketone at position 3 and adds a second 4-hydroxyphenyl group at position 1. The dual hydroxyphenyl groups enhance π-π stacking but may reduce solubility due to increased hydrophobicity .
7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1, ) :
- Structural Difference : Contains a saturated hepten-3-one backbone instead of a fully conjugated trienal.
- Biological Activity : AO-1 promotes neurite outgrowth in neuro-2a cells via ERK and PI3K pathways at 2–4 μM concentrations. The absence of full conjugation may limit its UV absorption range compared to 7-(4-hydroxyphenyl)hepta-2,4,6-trienal .
Substituted Heptatrienals with Varied Aromatic Groups
- 7-(p-Dimethylaminophenyl)hepta-2,4,6-trienal (VII, ): Structural Difference: Substitutes the 4-hydroxyphenyl group with a p-dimethylaminophenyl group. Electronic Properties: The dimethylamino group is electron-donating, shifting UV-Vis absorption to λmax 425 nm (ε = 36,260 M<sup>−1</sup>cm<sup>−1</sup>), compared to the hydroxyphenyl analog’s likely shorter λmax due to reduced electron density .
- (2E,4E,6E)-7-Hydroxy-4-methylhepta-2,4,6-trienal (ChEBI:67191, ): Structural Difference: Adds a methyl group at position 4 and replaces the hydroxyphenyl with a terminal hydroxyl group. The terminal hydroxyl enhances water solubility but reduces aromatic interaction capabilities .
Esters and Sulfur-Substituted Analogs
- Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate (): Structural Difference: Replaces the aldehyde with a methyl ester and adds a methyl group at position 2. Reactivity: The ester group diminishes electrophilicity, making it less reactive in Schiff base formation compared to the aldehyde. The methyl group may stabilize the conjugated system through hyperconjugation .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Electronic Effects: Substitution of the hydroxyphenyl group with electron-donating groups (e.g., dimethylamino in VII) significantly red-shifts UV absorption, useful in dye chemistry .
- Bioactivity : Ketone-containing analogs like AO-1 exhibit specific neurotrophic effects, suggesting the aldehyde group in this compound may redirect bioactivity toward different targets .
- Synthetic Flexibility : The aldehyde group enables facile derivatization (e.g., hydrazone formation), contrasting with ester or ketone analogs requiring more complex modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-(4-hydroxyphenyl)hepta-2,4,6-trienal, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves conjugated polyene formation via Wittig or Horner-Wadsworth-Emmons reactions, with phenolic group protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions. Post-synthesis, deprotection under mild acidic conditions ensures retention of the hydroxyl group. Structural validation requires a combination of NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%). UV-Vis spectroscopy can corroborate conjugation integrity .
Q. Which spectroscopic techniques are most effective for elucidating the electronic and structural properties of this compound?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the conjugated trienal system, while fluorescence spectroscopy probes excited-state behavior. Infrared (IR) spectroscopy confirms phenolic O-H stretches (~3200–3600 cm⁻¹) and conjugated carbonyl groups. X-ray crystallography provides definitive stereochemical assignment, though computational methods (DFT) can predict geometry and electronic distributions when crystallography is infeasible .
Advanced Research Questions
Q. How can computational modeling clarify the photochemical reactivity of this compound in diverse environments?
- Methodological Answer : Density Functional Theory (DFT) simulations model HOMO-LUMO gaps to predict charge-transfer interactions, while time-dependent DFT (TD-DFT) calculates excited-state dynamics. Solvent effects are incorporated via polarizable continuum models (PCM). Coupling these with experimental transient absorption spectroscopy validates predicted decay pathways and identifies intermediates (e.g., triplet states) .
Q. What experimental designs resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Employ a factorial design (e.g., 2³ design) to systematically vary pH, temperature, and ionic strength. Use HPLC or LC-MS to quantify degradation products. Statistical tools (ANOVA) isolate confounding variables. Replicate experiments under inert atmospheres to rule out oxidative interference. Theoretical frameworks (e.g., Marcus theory) can model proton-coupled electron transfer mechanisms, aligning kinetic data with mechanistic hypotheses .
Q. How can researchers integrate molecular dynamics (MD) simulations to study interfacial interactions of this compound on indoor surfaces?
- Methodological Answer : MD simulations parameterized with force fields (e.g., OPLS-AA) model adsorption energetics on silica or cellulose surfaces. Pair with quartz crystal microbalance (QCM) experiments to measure adhesion forces. Microspectroscopic techniques (AFM-IR, ToF-SIMS) validate simulated binding orientations. This dual approach bridges nanoscale interactions with macroscale environmental impacts .
Methodological Frameworks for Data Interpretation
Q. What theoretical frameworks guide the analysis of this compound’s bioactivity in natural product research?
- Methodological Answer : Structure-activity relationship (SAR) models correlate substituent effects (e.g., hydroxyl positioning) with antioxidant or antimicrobial activity. Comparative studies with diarylheptanoid analogs (e.g., curcumin derivatives) contextualize bioactivity within broader chemical families. Use multivariate regression to disentangle electronic (Hammett σ) vs. steric contributions .
Q. How should researchers design replication studies to address reproducibility challenges in synthetic yields?
- Methodological Answer : Adopt a "pre-registered" protocol detailing reaction conditions (solvent purity, catalyst batch, stirring rates). Use Bayesian statistics to quantify uncertainty in yield data. Cross-validate with independent labs employing alternative purification methods (e.g., size-exclusion chromatography vs. recrystallization). Transparent reporting of negative results reduces publication bias .
Tables for Key Data
| Property | Analytical Method | Typical Observations |
|---|---|---|
| Conjugation Integrity | UV-Vis (λmax) | 350–400 nm (strong π→π* transition) |
| Phenolic OH Presence | IR Spectroscopy | Broad peak ~3200–3600 cm⁻¹ |
| Stereochemical Configuration | X-ray Crystallography/DFT | All-<i>trans</i> geometry (E,E,E) |
| Purity | HPLC (C18 column, MeOH:H₂O) | Retention time: 8.2 min; ≥95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
